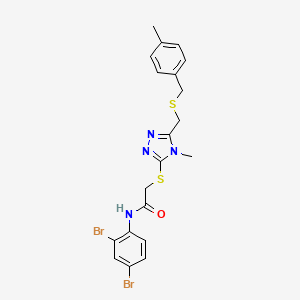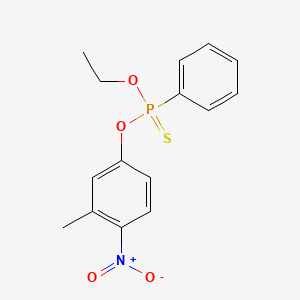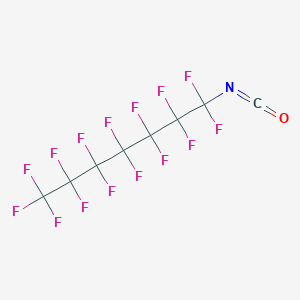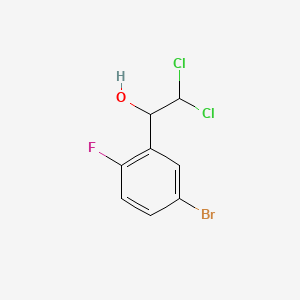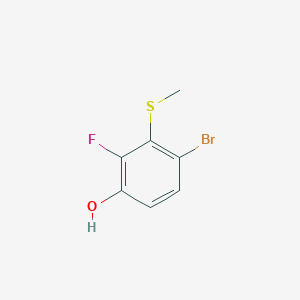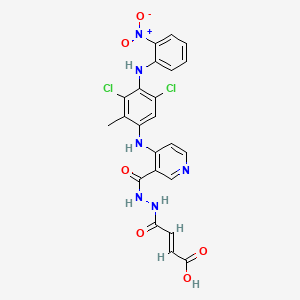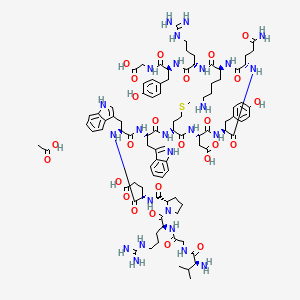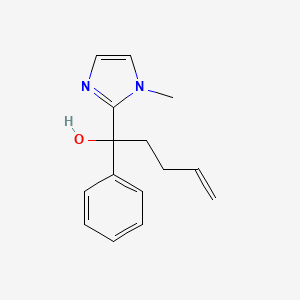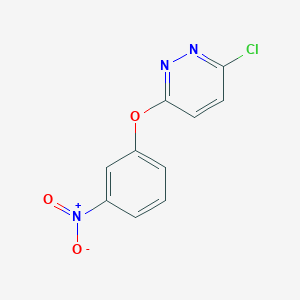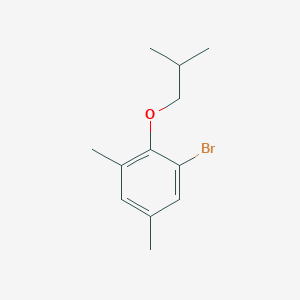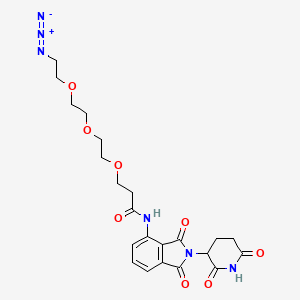
Pomalidomide-CO-PEG3-C2-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-CO-PEG3-C2-azide is a synthetic compound that serves as a building block for the development of proteolysis-targeting chimeras (PROTACs). This compound contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with a pendant azide group, making it suitable for click chemistry reactions .
准备方法
Synthetic Routes and Reaction Conditions
Pomalidomide-CO-PEG3-C2-azide is synthesized through a series of chemical reactions involving the coupling of pomalidomide with a PEG3 linker and an azide group. The synthesis typically involves the following steps:
Activation of Pomalidomide: Pomalidomide is activated using a suitable reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.
Coupling with PEG3 Linker: The activated pomalidomide is then coupled with a PEG3 linker under mild conditions to form the intermediate compound.
Introduction of Azide Group: The intermediate compound is reacted with sodium azide or another azide source to introduce the azide functional group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can streamline the production process .
化学反应分析
Types of Reactions
Pomalidomide-CO-PEG3-C2-azide undergoes various chemical reactions, including:
Click Chemistry: The azide group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also participate in SPAAC reactions with strained alkyne groups such as DBCO or BCN.
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions.
SPAAC: No catalyst is required for SPAAC reactions, making it suitable for bioorthogonal applications.
Major Products Formed
The major products formed from these reactions are conjugates of this compound with various target molecules, enabling the formation of PROTACs for targeted protein degradation .
科学研究应用
Pomalidomide-CO-PEG3-C2-azide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of PROTACs, which are small molecules designed to degrade specific proteins.
Biology: Employed in studies involving targeted protein degradation to understand protein function and regulation.
Medicine: Investigated for its potential in developing novel therapeutics for diseases such as cancer by targeting and degrading disease-causing proteins.
Industry: Utilized in the development of advanced drug discovery tools and technologies
作用机制
Pomalidomide-CO-PEG3-C2-azide exerts its effects through the formation of PROTACs, which recruit the E3 ubiquitin ligase Cereblon (CRBN) to target proteins. The PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of the target proteins. This mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to selective protein degradation .
相似化合物的比较
Similar Compounds
- Pomalidomide-PEG1-azide
- Pomalidomide-PEG2-azide
- Pomalidomide-PEG4-azide
- Pomalidomide-PEG5-azide
Uniqueness
Pomalidomide-CO-PEG3-C2-azide is unique due to its specific PEG3 linker length, which can influence the efficiency and selectivity of PROTAC-mediated protein degradation. The PEG3 linker provides an optimal balance between flexibility and rigidity, enhancing the formation of the ternary complex required for effective protein degradation .
属性
分子式 |
C22H26N6O8 |
|---|---|
分子量 |
502.5 g/mol |
IUPAC 名称 |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C22H26N6O8/c23-27-24-7-9-35-11-13-36-12-10-34-8-6-18(30)25-15-3-1-2-14-19(15)22(33)28(21(14)32)16-4-5-17(29)26-20(16)31/h1-3,16H,4-13H2,(H,25,30)(H,26,29,31) |
InChI 键 |
XUSGKHHIGNHRCJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


